2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one compounds involves multiple steps, starting from basic heterocyclic compounds and progressing through complex reactions involving cyclization, condensation, and substitutions. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity demonstrates the complexity and variety of synthetic pathways that can lead to structurally similar compounds (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into the molecular conformation, including folded conformations about the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity patterns of thieno[2,3-d]pyrimidinone derivatives, including reactions with primary and heterocyclic amines, demonstrate the versatility of these compounds in forming various Schiff bases and heterocyclic compounds through reactions with diverse functional groups (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their applications and behavior in various environments. While specific details on the physical properties of the compound are not directly available, studies on similar compounds provide a basis for comparison and analysis.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further modification, are fundamental aspects of research into thieno[2,3-d]pyrimidinone derivatives. For instance, their potential antioxidant activity and interaction with various reagents highlight the breadth of chemical properties explored in this class of compounds (Dhakhda, Bhatt, & Bhatt, 2021).
Scientific Research Applications
Synthesis and Chemical Properties
The compound falls within the scope of thieno[2,3-d]pyrimidine derivatives, which are synthesized and studied for various biological activities. For example, the synthesis of thieno[2,3-d]pyrimidines has been explored to produce compounds with antianaphylactic activity, highlighting the potential for developing new therapeutic agents (Wagner, Vieweg, & Leistner, 1993). Another study focused on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, demonstrating the compound's relevance in creating new antimicrobial agents (Kerru et al., 2019).
Pharmacological Potential
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their pharmacological properties. For instance, their analgesic and anti-inflammatory activities have been evaluated, indicating that some synthesized compounds show activities comparable to acetylsalicylic acid (Cannito et al., 1990). Moreover, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has shown promising antibacterial and antifungal activities (Hossan et al., 2012).
Antitumor Activity
The exploration of thieno[2,3-d]pyrimidine derivatives in anticancer research has yielded compounds with significant antitumor activity. For instance, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017). Another study reported the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-4-19-7-9-20(10-8-19)29-24(34)16-36-28-30-26-25(22-13-14-31(18(3)33)15-23(22)37-26)27(35)32(28)21-11-5-17(2)6-12-21/h5-12H,4,13-16H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPHWXZFTOHZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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